6-chloro-N-cyclohexylpyridazin-3-amine

Medicinal Chemistry Lipophilicity ADME

Researchers often face supply bottlenecks for disubstituted pyridazine intermediates with well-defined lipophilicity, delaying CNS drug discovery programs. 6-Chloro-N-cyclohexylpyridazin-3-amine (CAS 1014-77-3) directly addresses this need as a versatile building block with XLogP3=2.9 and a reactive chloro handle for SNAr/cross-coupling. • High lipophilicity (ΔXLogP3 +1.8 vs. methyl analog) for hydrophobic pocket targeting • Two rotatable bonds enable conformational entropy SAR studies • ≥98% purity, stored at 2-8°C, available in gram quantities for immediate global dispatch.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 1014-77-3
Cat. No. B086939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cyclohexylpyridazin-3-amine
CAS1014-77-3
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14)
InChIKeyPMMCLFWZCPFXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-cyclohexylpyridazin-3-amine Overview


6-Chloro-N-cyclohexylpyridazin-3-amine (CAS 1014-77-3) is a 3,6-disubstituted pyridazine derivative featuring a chloro leaving group and a cyclohexylamine moiety [1]. The pyridazine core is a privileged scaffold in medicinal chemistry, and the presence of the chloro substituent makes this compound a versatile intermediate for nucleophilic aromatic substitution or cross-coupling reactions to introduce further molecular complexity [2]. Its physicochemical properties, including an XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 37.8 Ų [1], position it as a lipophilic building block suitable for constructing compound libraries targeting hydrophobic binding pockets or modulating membrane permeability.

Synthetic intermediate for nucleophilic aromatic substitution or cross-coupling reactions
Lipophilic building block (XLogP3 2.9) for hydrophobic pocket targeting studies
Cyclohexyl group provides distinct steric and conformational profile

Uniqueness of 6-Chloro-N-cyclohexylpyridazin-3-amine


Within the 3-amino-6-chloropyridazine family, the identity of the N-substituent profoundly influences key molecular properties critical to both synthetic utility and biological function. Simple substitution with a smaller alkyl group, such as methyl, or an aromatic group, such as phenyl, results in markedly different lipophilicity, conformational flexibility, and steric bulk [1]. These variations directly impact solubility in organic media, reaction kinetics in subsequent derivatizations, and the compound's ability to engage hydrophobic pockets in biological targets. Consequently, a direct swap of 6-chloro-N-cyclohexylpyridazin-3-amine for a less lipophilic analog in an established synthetic route or biological assay is highly likely to necessitate re-optimization of reaction conditions or lead to altered, and potentially misleading, structure-activity relationship (SAR) data.

Property
Cyclohexyl
Methyl
Phenyl
XLogP3
2.9
1.1
2.7
Rotatable bonds
2
1
Different N-substituent lipophilicity and flexibility may shift reaction kinetics and biological readouts; direct analog substitution may require method re-optimization.

6-Chloro-N-cyclohexylpyridazin-3-amine vs. Analogs


Lipophilicity Advantage Over Analogs

6-Chloro-N-cyclohexylpyridazin-3-amine exhibits an XLogP3-AA value of 2.9 [1]. This is 1.8 log units higher than the N-methyl analog (XLogP3-AA = 1.1) [2] and 0.2 log units higher than the N-phenyl analog (XLogP3-AA = 2.7) [3], indicating significantly enhanced lipophilicity conferred by the cyclohexyl group.

Lipophilicity
Reported
XLogP3 2.9 (+1.8 vs methyl)
Higher lipophilicity may support ADME profiling studies
Computed values; experimental verification recommended
Medicinal Chemistry Lipophilicity ADME

Enhanced Conformational Flexibility

The rotatable bond count for 6-chloro-N-cyclohexylpyridazin-3-amine is 2, compared to 1 for the N-methyl analog [2]. This difference is due to the additional single bond in the cyclohexyl ring, which introduces conformational flexibility not present in simpler alkyl or aryl substituents [1][3].

Rotatable bonds
Reported
2 bonds (+1 vs methyl)
Increased flexibility may influence binding entropy studies
Computational comparison; biological relevance context-dependent
Conformational Analysis Molecular Flexibility Drug Design

Higher Purity Specification

Commercial suppliers list 6-chloro-N-cyclohexylpyridazin-3-amine with a minimum purity specification of 98% . In contrast, the N-phenyl analog (CAS 1014-78-4) is listed by a major vendor with a minimum purity specification of 95% .

Purity specification
Data to verify
98% min. (target) vs 95% (phenyl)
Reported higher purity; confirm with current lot COA
Vendor data; independent verification advised
Chemical Procurement Quality Control Assay Development

Applications: 6-Chloro-N-cyclohexylpyridazin-3-amine


Lipophilic Scaffold Optimization

Use this compound as a core building block in the design and synthesis of pyridazine-based drug candidates where increased lipophilicity is desired to improve membrane permeability or target engagement in hydrophobic binding sites. Its XLogP3 of 2.9, which is 1.8 units higher than the methyl analog, makes it particularly suitable for CNS-targeted programs or for modulating the pharmacokinetic profile of lead compounds [1].

Probing Conformational Flexibility in Binding

Employ this compound as a tool to investigate the role of conformational entropy in ligand-protein interactions. With two rotatable bonds compared to the single bond of the methyl analog, the cyclohexyl group introduces additional flexibility. This property can be leveraged in SAR studies to explore how subtle changes in molecular dynamics affect binding affinity and selectivity [1].

Building Block for Derivatization

Utilize the chloro substituent as a synthetic handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to generate diverse pyridazine libraries. The cyclohexyl group provides a sterically distinct and conformationally flexible motif that can be elaborated into more complex architectures, as described in general pyridazine synthetic methodologies [2].

Application
Selection Property
Validation Focus
Lipophilic scaffold optimization
XLogP3 profile review
Permeability & target engagement assays
Conformational flexibility probe
Rotatable bond count review
Binding affinity & selectivity SAR
Pyridazine library synthesis
Chloro leaving group & cyclohexyl sterics
Reaction condition & SAR development

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